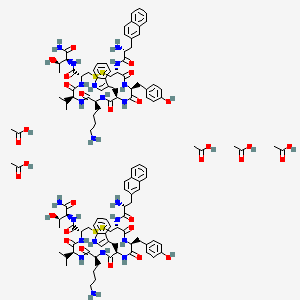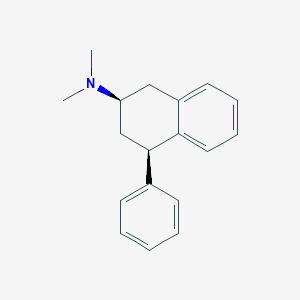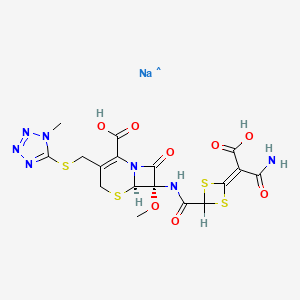
CID 87555470
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 87555470” is a chemical entity with significant potential in various scientific fields. It is known for its ability to inhibit protein kinase D, which plays a crucial role in maintaining the pluripotency of embryonic stem cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 87555470 involves a multi-step synthetic process. The initial step typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate compound . Further steps involve the use of specific reagents and conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
CID 87555470 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
CID 87555470 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Its ability to inhibit protein kinase D opens potential therapeutic applications, particularly in diseases where this kinase is implicated.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of CID 87555470 involves the inhibition of protein kinase D. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound increases the level of AKT phosphorylation, which is crucial for maintaining pluripotency.
Comparación Con Compuestos Similares
Similar Compounds
CID 755673: Another inhibitor of protein kinase D with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase, often used in combination with CID 87555470.
CHIR99021: An inhibitor of glycogen synthase kinase 3, also used in combination with this compound.
Uniqueness
This compound is unique due to its specific inhibition of protein kinase D and its ability to maintain the pluripotency of embryonic stem cells. This makes it a valuable tool in stem cell research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H17N7NaO8S4 |
|---|---|
Peso molecular |
598.6 g/mol |
InChI |
InChI=1S/C17H17N7O8S4.Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);/t13?,15-,17+;/m1./s1 |
Clave InChI |
BTOFDTWBLNLGSY-GSSGLEAESA-N |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


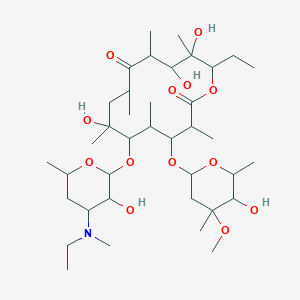
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)
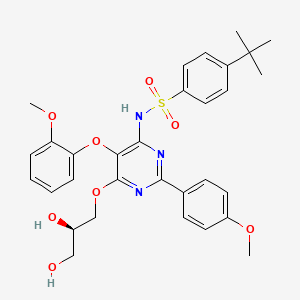
![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
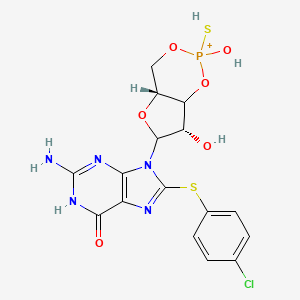
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)
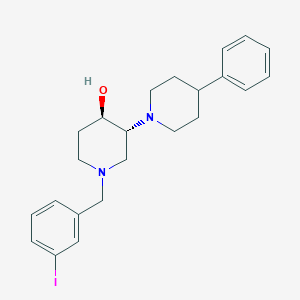
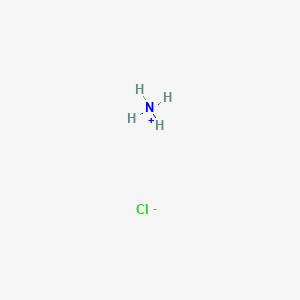
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
